molecular formula C25H27N3O4S B2759372 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine CAS No. 1286702-90-6

1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B2759372
CAS No.: 1286702-90-6
M. Wt: 465.57
InChI Key: DTINZHLUBBPLHP-UHFFFAOYSA-N
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Description

The compound 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine is a piperazine derivative featuring a pyridine-3-carbonyl core substituted with a 3,4-dimethylbenzenesulfonyl group at position 4. The piperazine ring is further functionalized with a 3-methoxyphenyl group.

Properties

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-18-7-9-23(15-19(18)2)33(30,31)24-10-8-20(17-26-24)25(29)28-13-11-27(12-14-28)21-5-4-6-22(16-21)32-3/h4-10,15-17H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTINZHLUBBPLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 3-chloropyridine and a sulfonyl chloride derivative.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a suitable catalyst.

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a nucleophilic substitution reaction involving a halogenated methoxybenzene derivative and piperazine.

    Coupling of Intermediates: The final step involves coupling the pyridine and piperazine intermediates through a condensation reaction, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The compound’s structure allows it to fit into binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their physicochemical properties, and research findings:

Compound Name (Reference) Structural Features Melting Point (°C) Molecular Weight (g/mol) Key Findings
Target Compound 6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl, 4-(3-methoxyphenyl)piperazine Not reported Calculated: ~510 Hypothesized enhanced metabolic stability due to sulfonyl group; 3-methoxyphenyl may influence receptor binding .
8d () N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 207–209 458 Acetamide group improves solubility; moderate receptor affinity observed in preliminary assays .
14 () 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(3-methoxyphenyl)piperazine 74.2–75.4 Not reported Lower melting point suggests reduced crystallinity; indenyl group may enhance lipophilicity .
Compound 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine Not reported Not reported Chlorine substituents increase affinity for sigma-1 receptors; potential neuroleptic activity .
Compound 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine Not reported ~375 Fluoropyridine and dichlorophenyl groups enhance binding to dopamine D2 receptors .

Pharmacological and Functional Comparisons

  • Sigma Receptor Interactions: Analogs like 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine () exhibit sigma-1 receptor antagonism, which modulates dopamine release . The target compound’s 3-methoxyphenyl group may confer selectivity for sigma-2 receptors, though this requires experimental validation. Piperazine derivatives with fluorophenyl or chlorophenyl substituents (e.g., ) show enhanced activity at non-sigma receptors (e.g., NMDA or dopamine receptors), suggesting the target compound’s sulfonyl group could alter receptor specificity .
  • Dopaminergic Regulation: Compounds such as N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol () inhibit NMDA-stimulated dopamine release via sigma receptors. The target compound’s pyridine-3-carbonyl moiety may similarly influence dopaminergic pathways but with distinct kinetics .
  • Metabolic Stability: Sulfonyl-containing analogs (e.g., 1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine, ) demonstrate improved metabolic stability compared to non-sulfonylated derivatives. This suggests the target compound’s 3,4-dimethylbenzenesulfonyl group may enhance bioavailability .

Biological Activity

1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 350.41 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its cytotoxic effects on various cancer cell lines. The following sections detail the findings from recent studies.

Cytotoxicity Studies

Recent investigations have highlighted the compound's potent cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that derivatives of piperazine exhibited significant selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) was calculated to assess the effectiveness of these compounds in targeting cancer cells while sparing healthy cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index (SI)
HL-60 (Leukemia)0.510
HSC-2 (Oral Squamous)0.78
HSC-3 (Oral Squamous)0.69
HSC-4 (Oral Squamous)0.87

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms by which this compound exerts its cytotoxic effects include:

  • Induction of Apoptosis : Activation of caspases has been observed in treated cancer cells, indicating that the compound may trigger apoptotic pathways.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in significant alterations in cell cycle distribution, particularly increasing the proportion of cells in the sub-G1 phase, indicative of apoptosis.

Case Studies

In a notable case study involving a series of piperazine derivatives, including our compound of interest, researchers found that these compounds not only inhibited cell proliferation but also enhanced apoptosis rates in various cancer cell lines. The study utilized Hoechst staining and fluorescence-activated cell sorting to confirm these findings.

Case Study Summary

  • Study Title : "Cytotoxic Activities of Piperazine Derivatives"
  • Findings : The tested compound demonstrated a higher cytotoxicity against malignant cells compared to normal fibroblasts, supporting its potential as an antitumor agent.

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